2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide
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Overview
Description
2,2,2-Trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide is a compound characterized by the presence of trifluoromethyl, phenyl, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a suitable oxazole derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The final product is often purified using recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2,2-Trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The oxazole ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-bis(trifluoromethanesulfonimide)
- 4-Fluoro-2-(trifluoromethyl)aniline
- 2,2,2-Trifluoro-N-methylacetamide
Uniqueness
2,2,2-Trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide is unique due to the combination of its trifluoromethyl, phenyl, and oxazole groups. This combination imparts distinct chemical properties, such as high electronegativity and stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)11(18)16-7-9-6-10(17-19-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPAAXBLRDTOQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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